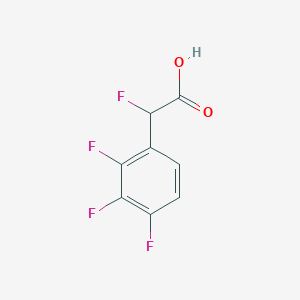

2-Fluoro-2-(2,3,4-trifluorophenyl)acetic acid

Description

Properties

Molecular Formula |

C8H4F4O2 |

|---|---|

Molecular Weight |

208.11 g/mol |

IUPAC Name |

2-fluoro-2-(2,3,4-trifluorophenyl)acetic acid |

InChI |

InChI=1S/C8H4F4O2/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2,6H,(H,13,14) |

InChI Key |

DOBXOKUJBQGRMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(=O)O)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Diazotization and Hydrolysis Method

This method involves the following steps:

Diazotization : Fluoroaniline is converted into a diazo compound using a diazo reagent like sodium nitrite in acidic conditions. This diazo compound then reacts with an alkene, such as vinylidene chloride, in the presence of a phase transfer catalyst and a copper catalyst to form a trichloroethane intermediate.

Hylydrolysis : The trichloroethane intermediate undergoes hydrolysis in acidic conditions to form the corresponding fluoro phenylacetic acid.

- Diazotization : 2,3-Difluoroaniline (250 g) is mixed with 20% HCl (900 g), cooled to -5°C, and then treated with dichloromethane (400 g), tetrabutylammonium chloride (20 g), and copper acetate (20 g). Vinylidene chloride in dichloromethane is added dropwise, followed by an aqueous sodium nitrite solution.

- Hydrolysis : The intermediate is hydrolyzed in 25% hydrochloric acid at 80-95°C for 8 hours.

Alternative Synthesis Routes

Other methods might involve the use of malonate esters or direct fluorination reactions. For instance, the synthesis of 2,4,5-trifluorophenylacetic acid involves condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by hydrolysis, reduction, and diazotization steps.

Challenges and Considerations

Fluorination Steps : Direct fluorination can be challenging due to the reactivity of fluorine. Thus, indirect methods involving fluorinated precursors are often preferred.

Yield and Purity : Optimization of reaction conditions is crucial to achieve high yields and purity, especially in multi-step syntheses.

Data Tables

Table 1: General Synthesis Route for Fluorinated Phenylacetic Acids

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Diazotization | Acidic conditions, phase transfer catalyst, Cu catalyst |

| 2 | Hydrolysis | Strong acid, elevated temperature |

Table 2: Example Reaction Conditions for Related Compounds

| Compound | Diazotization Conditions | Hydrolysis Conditions |

|---|---|---|

| 2,3-Difluorophenylacetic acid | 20% HCl, -5°C, NaNO2 | 25% HCl, 80-95°C, 8 hours |

| 4-Fluorophenylacetic acid | 15% HCl, -5°C, NaNO2 | 25% HCl, 65-75°C, 8 hours |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2,3,4-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2-(2,3,4-trifluorophenyl)acetic acid finds applications in several fields:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.

Industry: Employed in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2,3,4-trifluorophenyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through biological membranes. This dual functionality allows the compound to modulate enzyme activity and receptor binding, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Key Properties:

- Boiling Point : 257.9 ± 35.0 °C at 760 mmHg

- Density : 1.5 ± 0.1 g/cm³

- LogP : 1.52 (indicating moderate lipophilicity)

- Stability : Sensitive to oxidizers; requires storage in a cool, dry, and well-ventilated environment .

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of 2-fluoro-2-(2,3,4-trifluorophenyl)acetic acid with related fluorinated acetic acid derivatives:

Key Findings from Comparative Analysis

Acidity and Reactivity :

- The number and position of fluorine atoms significantly influence acidity. For example, 2-(3,5-difluorophenyl)-2,2-difluoroacetic acid (C₈H₄F₄O₂) exhibits higher acidity than the target compound due to two fluorine atoms on the acetic acid group .

- Nitro-substituted derivatives (e.g., 2-fluoro-2-(2,4-dinitrophenyl)acetic acid) are more reactive but less stable, often decomposing during purification .

Synthetic Challenges: Compounds with electron-withdrawing groups (e.g., -NO₂) require harsh conditions (e.g., sulfuric acid at 100°C) but face purification issues . Methyl-substituted analogs (e.g., 2-(4-fluoro-2-methylphenyl)acetic acid) are synthesized more readily, with fewer stability concerns .

Stability and Applications :

- The target compound’s trifluorinated phenyl ring enhances metabolic stability, making it suitable for industrial and research applications (e.g., as a synthetic intermediate) .

- Nitro-containing derivatives may serve as precursors for reduced intermediates (e.g., amines) but require careful handling .

Biological Activity

2-Fluoro-2-(2,3,4-trifluorophenyl)acetic acid is a fluorinated compound notable for its significant biological activity and role as an intermediate in pharmaceutical synthesis. Its unique trifluoromethyl structure enhances its potency and selectivity, making it a valuable candidate in drug development.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of multiple fluorine atoms in its structure increases metabolic stability and bioavailability, which are critical factors in pharmacokinetics. Studies have shown that fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts due to improved binding affinity to biological receptors and enzymes .

Synthesis and Applications

This compound serves as a key intermediate in the synthesis of several pharmaceutical agents, including sitagliptin, an anti-diabetic medication used for managing type 2 diabetes. The synthesis methods for this compound vary in yield and environmental impact, reflecting the ongoing efforts to optimize production processes .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of fluorinated compounds indicates that electron-withdrawing groups like fluorine enhance biological activity. For instance, studies have demonstrated that modifications to the fluorination pattern can lead to significant changes in the efficacy of compounds against various biological targets .

Case Studies

- Sitagliptin Synthesis : As mentioned earlier, this compound is integral in synthesizing sitagliptin. The compound's structure contributes to the drug's effectiveness in inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism .

- Antimicrobial Activity : Compounds structurally related to this compound have been evaluated for their antimicrobial properties. For example, derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .

Data Table: Biological Activity Profiles

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-2-(2,3,4-trifluorophenyl)acetic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves fluorination of a phenylacetic acid precursor or coupling reactions with fluorinated aryl halides. For example, similar compounds like 2-(2,3-difluorophenyl)acetic acid are synthesized via nucleophilic substitution or catalytic cross-coupling . Optimize yields by controlling temperature (e.g., 0–5°C for sensitive intermediates) and using anhydrous conditions to minimize hydrolysis. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : NMR is critical for resolving fluorine substituent environments. However, overlapping signals may require 2D experiments (e.g., - HMBC) .

- Mass Spectrometry (MS) : High-resolution LC-MS/MS can confirm molecular ions and detect trace impurities, particularly fluorinated byproducts .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as used for related fluorinated benzothiazin derivatives) provides bond-length and stereochemical data .

Q. How should solubility and solvent compatibility be evaluated for this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., dichloromethane) due to the compound’s fluorinated aromatic ring. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits. Safety data sheets for analogous fluorophenylacetic acids recommend avoiding water due to potential hydrolysis .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Storage : Store in airtight containers at 2–8°C to prevent degradation.

- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste protocols .

Q. How can purity be assessed, and what are common impurities?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify purity. Common impurities include unreacted fluorinated precursors or dehalogenated byproducts. Compare retention times with standards and validate using spiked samples .

Advanced Research Questions

Q. How can computational methods improve the design of synthetic pathways for this compound?

- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to model transition states and predict reaction feasibility. Tools like ICReDD’s reaction path search algorithms integrate experimental data to optimize conditions (e.g., catalyst selection, solvent effects) and reduce development time .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Cross-Validation : Compare , , and NMR data with density-functional theory (DFT)-calculated chemical shifts.

- Decoupling Experiments : Apply -decoupled NMR to eliminate splitting artifacts from adjacent fluorine atoms .

- Dynamic NMR : Assess rotational barriers if conformational exchange broadens signals .

Q. What mechanistic insights explain the reactivity of the fluorine substituents in this compound?

- Methodological Answer : Fluorine’s electronegativity alters electron density in the aromatic ring, directing electrophilic substitution. Use kinetic isotope effects or Hammett plots to quantify substituent effects. For example, trifluoroacetic acid’s acidity (pKa ~0.5) suggests similar electron-withdrawing behavior in fluorophenylacetic acids .

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

- Methodological Answer : Conduct accelerated stability studies:

Q. What strategies can mitigate fluorine-specific challenges in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.